Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-
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Overview
Description
3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a pyrimidine moiety substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4,6-diphenylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide is unique due to the presence of both dichlorobenzamide and diphenylpyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Properties
CAS No. |
820961-62-4 |
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Molecular Formula |
C23H15Cl2N3O |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29) |
InChI Key |
YYTAOASUFGFGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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